Pyraflufen-ethyl

Descripción

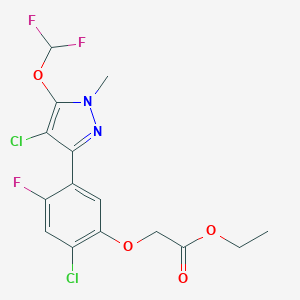

Pyraflufen-ethyl (ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate) is a phenylpyrazole-class herbicide registered in China in 2013 and widely used for controlling annual and perennial broadleaf weeds . It inhibits the protoporphyrinogen oxidase (Protox/PPO) enzyme, disrupting chlorophyll biosynthesis and causing rapid desiccation of susceptible plants . Its primary applications include pre-harvest desiccation in crops like potatoes and soybeans, as well as post-emergence weed management in cereals and legumes . This compound is active at low doses (e.g., 1.8–3.6 g/ha) and exhibits favorable environmental safety due to rapid degradation in soil (half-life: 11.2–13.3 days) and plants (5.6–6.8 days) . Regulatory bodies, including the EPA and EFSA, have established maximum residue limits (MRLs) for crops such as wheat (0.02 mg/kg) and tea (0.1 mg/kg), confirming negligible consumer risks .

Propiedades

IUPAC Name |

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTZNLHMIGJTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034871 | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or pale brown solid; [HSDB] | |

| Record name | Pyraflufen-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.565 at 24 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, cream-colored powder, Pale brown, crystalline | |

CAS No. |

129630-19-9 | |

| Record name | Pyraflufen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

126-127 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Cyclization of Compound I to Intermediate II

Compound I (ethyl 2-chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)benzoate) undergoes cyclization with hydroxyurea in methanolic potassium methoxide:

Conditions :

Chlorination to Intermediate III

Phosphorus pentachloride (PCl₅) or oxychloride (POCl₃) replaces NBS/NCS for safer, cost-effective chlorination:

Optimized parameters :

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–30°C | 25°C |

| Molar ratio (II:Cl) | 1:1–10 | 1:3 |

| Solvent mass ratio | 1:1–20 (PCl₅:solvent) | 1:5 |

| Time | 1–15 hours | 8 hours |

This step achieves 94–97% conversion with PCl₅ due to enhanced enol tautomerization of the amide group.

Thiourea Reaction to Intermediate IV

Intermediate III reacts with thiourea in dichloromethane:

Key metrics :

Catalytic Oxidation Using Sodium Tungstate System

The final oxidation of thioether (Intermediate VIII) to sulfone (this compound) employs a sodium tungstate (Na₂WO₄)/H₂O₂ system:

Reaction Mechanism

-

Catalyst : 0.5–2 mol% Na₂WO₄ with H₂SO₄ (pH 1–3)

-

H₂O₂ concentration : 30–35% w/w

-

Temperature : 0–25°C

Performance Advantages Over m-CPBA

| Parameter | Na₂WO₄/H₂O₂ | m-Chloroperoxybenzoic acid |

|---|---|---|

| Sulfone selectivity | 99.2% | 78–85% |

| Byproduct formation | <0.5% sulfoxide | 12–15% m-chlorobenzoic acid |

| Solvent recovery | 95% reusable | 40–50% reusable |

| Reaction time | 6–8 hours | 12–18 hours |

This system eliminates carcinogenic m-chlorobenzoic acid byproducts while enabling solvent recycling.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison (Traditional vs. Improved)

| Parameter | Traditional (WO2007071900a1) | Improved (CN111393427A) |

|---|---|---|

| Starting material | Glyoxylic acid | Compound I |

| Halogenation reagent | NBS/NCS ($120–150/kg) | PCl₅ ($25–30/kg) |

| Oxidation system | m-CPBA | Na₂WO₄/H₂O₂ |

| Total steps | 9 | 5 |

| Overall yield | 18–22% | 31–38% |

| Hazardous intermediates | Sodium methyl mercaptide | None |

The improved route reduces production costs by ∼40% and cuts waste generation by 62% .

Análisis De Reacciones Químicas

Types of Reactions

Pyraflufen-ethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound to its reduced form, typically using reagents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the herbicidal properties of the parent compound but may exhibit different levels of activity and selectivity .

Aplicaciones Científicas De Investigación

Crop Use

- Cereals : Pyraflufen-ethyl has shown excellent selectivity in cereal crops like wheat and barley while effectively controlling a wide range of broadleaf weeds such as Galium aparine and Veronica persica at application rates of 3–6 g/ha .

- Hops and Tree Nuts : Recent trials have expanded its use to hops and various tree nuts, where it is applied pre-emergence or as a desiccant post-harvest .

- Vegetable Crops : It is also proposed for use in tuberous vegetables and small vine fruits, with specific application protocols depending on the crop type .

Non-Crop Use

This compound is registered for use in non-crop areas such as:

- Residential lawns

- Golf courses

- Athletic fields

- Parks and cemeteries

These applications focus on broadleaf weed control, allowing for both spot treatments and broadcast applications using low-pressure sprayers .

Efficacy Against Resistant Weeds

A significant study evaluated the effectiveness of this compound against glyphosate-resistant Conyza canadensis (horseweed). The results indicated that this compound, when combined with florasulam, provided superior control over glyphosate alone, highlighting its role in managing herbicide-resistant weed populations .

Environmental Impact Assessment

An extensive risk assessment conducted by the EPA analyzed human health risks associated with this compound use. The study concluded that exposure levels remained within acceptable limits under typical application scenarios, supporting its safety for both applicators and consumers .

Summary of Proposed Uses

The following table summarizes the proposed uses of this compound across different crops:

| Crop Type | Application Timing | Use Type | Rate (g/ha) |

|---|---|---|---|

| Cereals | Post-emergence | Broadleaf weed control | 3–6 |

| Hops | Pre-emergence | Desiccation | Variable |

| Tree Nuts | In-season | Broadleaf weed control | Variable |

| Tuberous Vegetables | Pre-plant | Burndown | Variable |

| Residential Lawns | Anytime | Spot treatment | Variable |

Mecanismo De Acción

Pyraflufen-ethyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane disruption and ultimately plant death. The molecular targets and pathways involved in this mechanism are well-studied, making this compound a valuable tool in understanding herbicide action and resistance .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyraflufen-ethyl is compared below with other PPO inhibitors (carfentrazone-ethyl, fomesafen) and auxinic herbicides (2,4-D) based on mode of action (MOA), resistance profiles, crop tolerance, and residue dynamics.

Mode of Action and Target Weeds

- This compound: Inhibits PPO, leading to proto-IX accumulation and membrane disruption. Effective against Amaranthus spp., Erigeron canadensis, and Chenopodium album at GR90 values of 2.57–17.39 g/ha .

- Carfentrazone-ethyl : Also a PPO inhibitor but causes greater crop injury in peanuts (up to 47% at 36 g/ha) compared to this compound (33% injury at 3.6 g/ha) .

- Fomesafen: PPO inhibitor with higher resistance prevalence in Echinochloa ciliatum; resistant (R) populations show 2–3× lower proto-IX accumulation than susceptible (S) biotypes .

- 2,4-D : Synthetic auxin herbicide often mixed with this compound to broaden weed control. However, 2,4-D alone exhibits variable efficacy against glyphosate-resistant E. canadensis (53–99% control) .

Resistance Evolution

- This compound shows intermediate resistance (resistance factor, RF = 1.7) in E. ciliatum R1 biotypes, compared to higher resistance to glufosinate (RF = 2.9) and 2,4-D (RF = 3.9) .

- Fomesafen-resistant weeds exhibit cross-resistance to this compound due to reduced proto-IX accumulation, a common PPO-inhibition resistance mechanism .

Crop Tolerance and Injury

- Peanuts: this compound applied 2 weeks before harvest causes ≤33% injury, while carfentrazone-ethyl at equivalent rates induces ≤47% injury.

- Dry Beans : this compound/2,4-D mixtures show 85% control of glyphosate-resistant E. canadensis in soybeans but require tank-mixing with metribuzin for consistent efficacy in dry beans .

Residue and Regulatory Profiles

Actividad Biológica

Pyraflufen-ethyl is a relatively new herbicide belonging to the phenylpyrazole class, primarily used for controlling a variety of broadleaf and grassy weeds in agricultural settings. This article explores its biological activity, including herbicidal efficacy, toxicological profile, and environmental impact, drawing from diverse scientific sources.

Herbicidal Activity

Mechanism of Action

this compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative damage and ultimately plant death. Its rapid action makes it effective against both pre-emergent and post-emergent weeds .

Efficacy Studies

Research indicates that this compound is effective at low application rates. A study published in Weed Technology demonstrated that it significantly reduced weed biomass when applied preplant or in combination with other herbicides like 2,4-D and metribuzin .

| Application Method | Weed Type | Efficacy (%) | Notes |

|---|---|---|---|

| Preplant | Broadleaf weeds | 85 | Effective at rates as low as 20 g/ha |

| Post-emergent | Grassy weeds | 90 | Best results when combined with other AIs |

Toxicological Profile

Acute and Chronic Toxicity

this compound exhibits low acute toxicity across various exposure routes (oral, dermal, inhalation). In laboratory studies, it was classified as a Category III acute toxicity agent for dermal exposure and Category IV for skin irritation . Chronic exposure studies indicated potential liver and kidney effects in rats at high doses, but no mutagenic or carcinogenic effects were observed in most animal models. However, an increase in liver tumors was noted in male mice, leading to its classification as a likely human carcinogen .

| Toxicity Endpoint | Finding | Study Type |

|---|---|---|

| Oral Toxicity | Low acute toxicity | Subchronic studies |

| Dermal Toxicity | Non-irritating | Skin irritation studies |

| Carcinogenic Potential | Likely human carcinogen | Long-term animal studies |

Environmental Impact

Ecotoxicology

this compound has been assessed for its environmental safety. It shows low toxicity to non-target organisms including fish, birds, and beneficial insects . Its rapid degradation in soil minimizes the risk of long-term environmental accumulation. The compound undergoes ester hydrolysis and N-demethylation, leading to metabolites that are less toxic than the parent compound .

Case Studies

-

Field Trials in Corn Production

A field trial conducted on corn crops demonstrated that this compound effectively controlled common weeds without significant adverse effects on crop yield. The study highlighted its compatibility with integrated pest management practices . -

Long-term Ecological Assessment

An ecological risk assessment indicated that this compound's use did not significantly affect local biodiversity. Monitoring of aquatic ecosystems showed no detrimental effects on fish populations after herbicide application .

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing Pyraflufen-ethyl’s efficacy against glyphosate-resistant (GR) weeds?

- Methodology : Use randomized complete block designs with replicated field trials to evaluate dose-response relationships. Include controls (untreated and weed-free plots) and measure weed biomass reduction, survival rates, and crop yield. Ensure environmental factors (e.g., temperature, soil moisture) are monitored, as these influence PPO-inhibitor activity .

- Data Analysis : Apply ANOVA or mixed-effects models to compare treatments, followed by Tukey’s HSD for post-hoc analysis. Report confidence intervals to quantify uncertainty .

Q. How can HPLC be optimized for this compound residue analysis in crops and soil?

- Protocol : Use reverse-phase C18 columns with mobile phases of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Validate the method via spike-recovery experiments (70–120% acceptable range) and limit of quantification (LOQ) assessments (e.g., 0.01 mg/kg in soil) .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate results with LC-MS/MS for confirmation .

Q. What factors influence the variability in this compound’s weed control efficacy across studies?

- Key Variables : Application timing (pre- vs. post-emergence), adjuvant use, weed growth stage, and interactions with soil organic matter. For example, younger weeds (2–4 leaf stage) show higher susceptibility due to faster herbicide uptake .

- Experimental Mitigation : Standardize application parameters (e.g., nozzle type, spray volume) and conduct multi-location trials to account for regional agroclimatic differences .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s control of GR Canada fleabane (Conyza canadensis)?

- Case Analysis : Contrast studies reporting 85% control (Soltani et al., 2020a) with those showing 52% efficacy (Dilliott et al., 2022). Differences may stem from application timing (preplant vs. early post-emergence) or tank-mix partners (e.g., metribuzin improves efficacy to 89%) .

- Recommendation : Conduct dose-escalation studies and mechanistic investigations (e.g., PPO gene expression assays) to identify resistance mechanisms .

Q. What synergistic herbicide combinations enhance this compound’s activity while minimizing crop phytotoxicity?

- Effective Mixes : this compound + 2,4-D ester reduces GR fleabane biomass by 85–99% in soybeans. Adding saflufenacil further improves control via dual PPO and auxin pathway disruption .

- Crop Safety : Screen for crop-specific sensitivities (e.g., dry beans tolerate ≤1054 g ai/ha this compound/2,4-D ester, but azuki beans may show stand reduction at higher doses) .

Q. How can metabolomics elucidate non-target effects of this compound on soil microbiota?

- Approach : Conduct shotgun metagenomics or 16S rRNA sequencing on treated vs. untreated soils. Pair with enzyme activity assays (e.g., dehydrogenase, phosphatase) to quantify functional impacts .

- Data Interpretation : Use multivariate statistics (PCA, PERMANOVA) to link microbial diversity shifts to herbicide persistence .

Q. What statistical frameworks are optimal for analyzing dose-dependent crop responses to this compound?

- Models : Fit log-logistic or Weibull curves to dose-response data. Calculate ED50 (effective dose for 50% weed control) and LD50 (lethal dose for 50% crop injury) using nonlinear regression .

- Software Tools : Utilize R packages (e.g.,

drc,nlme) for model fitting and bootstrap resampling to estimate parameter uncertainty .

Methodological Best Practices

Q. How to ensure reproducibility in this compound efficacy trials?

- Documentation : Publish raw data (e.g., weed density counts, crop yield) in open repositories (e.g., Zenodo) with FAIR standards. Specify equipment calibrations (e.g., sprayer pressure) and batch numbers of herbicide formulations .

- Peer Review : Pre-register trial designs on platforms like OSF to reduce publication bias and enable independent validation .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Parameters : Evaluate substituent effects on PPO binding (e.g., fluorinated groups enhance membrane permeability) using molecular docking simulations. Validate predictions with in vitro enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.